molecular formula C18H21N4NaO6S B12712305 Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate CAS No. 83249-44-9

Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate

Cat. No.: B12712305
CAS No.: 83249-44-9
M. Wt: 444.4 g/mol
InChI Key: DVTASJQDSOFWNS-UHFFFAOYSA-M
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Description

Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate typically involves multiple steps. The initial step often includes the formation of the benzoylamino group, followed by the introduction of the dimethoxyphenyl group. The triazenyl group is then added through a series of reactions involving methylation and diazotization. Finally, the ethanesulphonate group is introduced under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis machines that can handle the multiple steps required for its formation. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This can result in the cleavage of the triazenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can lead to the formation of simpler amines.

Scientific Research Applications

Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazenyl group can undergo cleavage, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sodium sulfinates: These compounds share the sulfonate group and have similar reactivity.

    Benzoylamino derivatives: Compounds with the benzoylamino group exhibit similar biological activities.

    Dimethoxyphenyl derivatives: These compounds are studied for their potential medicinal properties.

Uniqueness

Sodium 2-(3-(4-(benzoylamino)-2,5-dimethoxyphenyl)-1-methyltriazen-2-yl)ethanesulphonate is unique due to its combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

83249-44-9

Molecular Formula

C18H21N4NaO6S

Molecular Weight

444.4 g/mol

IUPAC Name

sodium;2-[(4-benzamido-2,5-dimethoxyanilino)-(methylideneamino)amino]ethanesulfonate

InChI

InChI=1S/C18H22N4O6S.Na/c1-19-22(9-10-29(24,25)26)21-15-12-16(27-2)14(11-17(15)28-3)20-18(23)13-7-5-4-6-8-13;/h4-8,11-12,21H,1,9-10H2,2-3H3,(H,20,23)(H,24,25,26);/q;+1/p-1

InChI Key

DVTASJQDSOFWNS-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NN(CCS(=O)(=O)[O-])N=C.[Na+]

Origin of Product

United States

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